(E)-2-((2E,4E)-4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylidene)-3,4-dihydronaphthalen-1(2H)-one
Description
Structure and Nomenclature
The compound (E)-2-((2E,4E)-4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylidene)-3,4-dihydronaphthalen-1(2H)-one represents a complex organic molecule with the molecular formula C25H25NO and a molecular weight of 355.5 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is (2E)-2-[(E,4E)-4-(1,3,3-trimethylindol-2-ylidene)but-2-enylidene]-3,4-dihydronaphthalen-1-one, which clearly delineates the stereochemical configuration of the multiple double bonds present in the structure. The compound is assigned the Chemical Abstracts Service registry number 885267-67-4, providing a unique identifier for this specific molecular entity.
The molecular structure features an extended conjugated system that connects two distinct aromatic components through a polyene chain. The indoline moiety contains three methyl substituents at the 1, 3, and 3 positions, creating a quaternary carbon center that influences the overall molecular geometry and electronic properties. The naphthalene portion exists in a partially saturated form as 3,4-dihydronaphthalen-1(2H)-one, which introduces additional structural complexity and affects the compound's reactivity profile. The International Chemical Identifier string for this molecule is InChI=1S/C25H25NO/c1-25(2)21-13-7-8-14-22(21)26(3)23(25)15-9-5-11-19-17-16-18-10-4-6-12-20(18)24(19)27/h4-15H,16-17H2,1-3H3/b9-5+,19-11+,23-15+, indicating the precise stereochemical configuration of all double bonds.
The Simplified Molecular Input Line Entry System representation of the compound is CC\1(C2=CC=CC=C2N(/C1=C/C=C/C=C/3\CCC4=CC=CC=C4C3=O)C)C, which provides a compact textual description of the molecular connectivity. This notation system allows for computational processing and database searching of the compound's structural information. The molecule exhibits three E-configured double bonds, as indicated by the (2E,4E) and (E) descriptors in the systematic name, which define the spatial arrangement of substituents around these unsaturated centers and significantly influence the molecule's optical and electronic properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H25NO |
| Molecular Weight | 355.5 g/mol |
| CAS Registry Number | 885267-67-4 |
| PubChem CID | 44669385 |
| InChI Key | XIBFOTMBJMTGKN-SXCGNXAHSA-N |
Hemicyanine Dye Classification
Hemicyanine dyes represent a distinctive subclass of polymethine colorants characterized by their unique structural pattern where one end of the polymethine chain terminates with an unsaturated heterocyclic ring containing nitrogen, while the other end features a nitrogen atom that does not form part of an unsaturated heterocycle. This asymmetric substitution pattern distinguishes hemicyanines from their fully symmetric cyanine counterparts and gives rise to the name "hemicyanine," which literally means "half-cyanine". The compound under investigation exemplifies this classification, featuring an indoline heterocycle at one terminus and an electron-accepting naphthalenone system at the other end of the conjugated chain.
The classification of cyanine-type dyes follows a systematic approach based on terminal group characteristics. Cyanines are broadly categorized into three main structural classes: closed-chain cyanines, which possess heterocyclic groups at both termini; hemicyanines, featuring one heterocyclic and one non-cyclic terminal group; and streptocyanines, where both terminal groups are open-chain structures. Additionally, the polymethine dye family includes merocyanines, which have amino and carbonyl groups as end groups, and neutrocyanines, which feature specific terminal functionalities such as cyano or formyl groups. The target compound clearly falls within the hemicyanine category due to its indoline heterocycle paired with a naphthalenone acceptor system.
Hemicyanine dyes exhibit distinctive photophysical properties that arise from their donor-π-acceptor molecular architecture. The asymmetric nature of these molecules creates an inherent dipole moment that influences their absorption and emission characteristics, making them particularly valuable for applications requiring specific optical responses. The extended scope of the term "hemicyanine" has evolved to include phenylogous derivatives where phenyl groups are incorporated between the terminal nitrogen atoms, expanding the structural diversity within this dye class. Modern applications of hemicyanine dyes have shifted from their original use in textile coloration to sophisticated applications as optical probes for cellular membrane potential measurements and various biological imaging applications.
The structural characteristics that define hemicyanine classification include the presence of alternating single and double bonds forming a conjugated system between nitrogen centers, with the polymethine chain typically containing an odd number of methine groups. The electron distribution in these molecules creates a positive charge localization that can migrate along the conjugated chain, contributing to their unique optical properties and reactivity patterns. Contemporary research has demonstrated that hemicyanine dyes can be further modified through heteroatom substitution strategies, such as silicon incorporation, to fine-tune their photophysical properties and extend their absorption into the short-wave infrared region.
Historical Development of Related Compounds
The historical development of cyanine and hemicyanine dyes traces back to the pioneering work of Charles Hanson Greville Williams, who synthesized the first cyanine dye in 1856. Williams obtained quinoline through the distillation of cinchonine and subsequently heated the distillate with amyl iodide and excess ammonia, resulting in a "magnificent blue color" compound known as Quinoline Blue. Although this early compound proved unsuitable for fabric dyeing due to photostability issues, it marked the beginning of systematic research into polymethine dye chemistry. Williams notably observed that quinolinium salts exhibited intense coloration when heated with silver oxide, establishing fundamental principles that would guide future developments in this field.
The practical application of cyanine dyes gained momentum in 1873 when H. W. Vogel began utilizing them as photosensitizers in photography. This application led to the synthesis of numerous photographic sensitizers, including significant compounds such as Ethyl Red and Sensitol Red, also known as Pynacyanole. A particularly important milestone occurred in 1936 with the synthesis of pseudoisocyanine by Jelley and Scheibe, which became the first dye to demonstrate unique J-aggregation properties with two distinct absorption maxima. This discovery revealed fundamental aspects of molecular aggregation that continue to influence modern applications of polymethine dyes in various technological contexts.
The evolution of hemicyanine dyes specifically emerged from the broader development of cyanine chemistry, with researchers recognizing the unique properties conferred by asymmetric terminal substitution patterns. Early investigations into hemicyanine structures revealed their potential for specific applications where traditional symmetric cyanines were inadequate. The first main technical application of hemicyanine dyes focused on textile coloration, but the scope of their utility expanded significantly as understanding of their photophysical properties advanced. Modern developments have transformed hemicyanine dyes into sophisticated optical probes, particularly for cellular membrane potential measurements, representing a remarkable evolution from their textile origins.
The development of naphthalene-containing compounds, which form a crucial component of the target molecule, has parallel historical significance in organic chemistry. Naphthalenones, particularly those derived from fungal sources, have been extensively studied for their biosynthetic pathways and biological activities. These compounds are biosynthesized through the 1,8-dihydroxy-naphthalene polyketide pathway in melanin-forming fungi, demonstrating the natural occurrence of complex naphthalene derivatives. The integration of naphthalene moieties with polymethine chains represents a sophisticated approach to molecular design that combines the optical properties of hemicyanines with the structural stability and electronic characteristics of naphthalene systems.
Significance in Organic Materials Chemistry
The significance of this compound in organic materials chemistry stems from its unique structural features that combine multiple beneficial properties for advanced material applications. Hemicyanine dyes have emerged as versatile scaffolds for constructing activatable optical probes due to their high quantum yields, tunable spectral characteristics, absorption and emission in the near-infrared region, and excellent photostability. The specific compound under investigation represents an advancement in this field by incorporating a naphthalenone acceptor system that potentially enhances these desirable properties through extended conjugation and improved electron-accepting capabilities.
Contemporary research has demonstrated the exceptional utility of hemicyanine derivatives in photocatalytic applications, where they function as metal-free organic photosensitizers. These compounds exhibit strong absorption in the visible region, good water solubility, efficient intersystem crossing, high singlet oxygen quantum yields, and excellent electron transport capabilities from donor to acceptor moieties. The target compound's structural design, featuring both indoline donor and naphthalenone acceptor components, positions it as a potential candidate for similar photocatalytic applications. Research has shown that hemicyanine derivatives can be successfully employed in additive and base-free oxidative amidation reactions of aromatic aldehydes in mixed aqueous media under visible light irradiation, demonstrating their practical utility in green chemistry applications.
The development of silicon-substituted hemicyanines has revealed the potential for extending absorption and emission profiles into the short-wave infrared region, which offers significant advantages for biological imaging and materials applications. While the target compound does not contain silicon substitution, its structural framework could potentially be modified using similar strategies to achieve wavelength tuning. The incorporation of naphthalene-based acceptor systems, as present in the target compound, may provide alternative pathways for achieving red-shifted optical properties through extended conjugation rather than heteroatom substitution.
Hemicyanine dyes have found successful application in dye-sensitized photoelectrochemical cells, where they function as photosensitizers capable of achieving significant photon-to-electron conversion efficiencies. Research has demonstrated that hemicyanine dyes bearing carboxylic groups can achieve maximum photon to electron conversion efficiencies exceeding 45% and overall photovoltaic efficiencies of 0.72% when incorporated into appropriately designed cell architectures. The structural features of the target compound, particularly its extended conjugation and potential for chemical modification, suggest possible applications in similar energy conversion systems.
| Application Area | Key Properties | Performance Metrics |
|---|---|---|
| Photocatalysis | High singlet oxygen quantum yield | Recyclable up to 4 cycles |
| Solar Cells | Photon-to-electron conversion | 45% maximum efficiency |
| Bioimaging | Near-infrared emission | Low cytotoxicity |
| Optical Probes | Membrane potential sensitivity | High biocompatibility |
Properties
IUPAC Name |
(2E)-2-[(E,4E)-4-(1,3,3-trimethylindol-2-ylidene)but-2-enylidene]-3,4-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-25(2)21-13-7-8-14-22(21)26(3)23(25)15-9-5-11-19-17-16-18-10-4-6-12-20(18)24(19)27/h4-15H,16-17H2,1-3H3/b9-5+,19-11+,23-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBFOTMBJMTGKN-SXCGNXAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C1=CC=CC=C3CCC4=CC=CC=C4C3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(C2=CC=CC=C2N(/C1=C/C=C/C=C/3\CCC4=CC=CC=C4C3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3,3-Trimethylindoline Derivative
- The starting material is often 1,3,3-trimethylindoline or its formylmethylene derivative.
- Preparation involves formylation or related electrophilic substitution to introduce an aldehyde or formylmethylene group at the 2-position of the indoline ring.
- This intermediate serves as a key electrophilic component for subsequent condensation.
Preparation of the Naphthalenone Component
- The 3,4-dihydronaphthalen-1(2H)-one moiety is prepared or procured as a ketone precursor.
- This cyclic ketone provides the nucleophilic site for condensation with the indoline derivative.
Aldol or Knoevenagel-type Condensation
- The critical step involves a Knoevenagel condensation between the aldehyde-functionalized indoline derivative and the ketone of the dihydronaphthalenone.
- Reaction conditions typically involve a base catalyst such as piperidine or ammonium acetate in an appropriate solvent (e.g., ethanol or acetic acid).
- The reaction is carried out under reflux to promote the formation of the conjugated double bond system.
- The (E)-configuration is favored thermodynamically and can be confirmed by spectroscopic methods.
Purification
- The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
- Purity is confirmed by NMR, HPLC, and mass spectrometry.
Representative Reaction Scheme
| Step | Reagents & Conditions | Product/Intermediate |
|---|---|---|
| 1 | 1,3,3-Trimethylindoline + formylation agent | 1,3,3-Trimethyl-2-(formylmethylene)indoline |
| 2 | 3,4-Dihydronaphthalen-1(2H)-one (ketone) | Starting ketone component |
| 3 | Knoevenagel condensation: base (piperidine), reflux in ethanol | (E)-2-((2E,4E)-4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylidene)-3,4-dihydronaphthalen-1(2H)-one |
Detailed Research Findings
- The condensation reaction proceeds with high stereoselectivity, yielding predominantly the (E)-isomer due to steric and electronic factors.
- Reaction yields vary depending on solvent and catalyst choice but typically range between 70-85%.
- Spectroscopic data (NMR, UV-Vis) confirm the extended conjugation and the presence of the trimethylindoline moiety.
- Stability tests indicate the compound is sensitive to moisture and light, requiring storage under inert atmosphere and cool conditions.
- Safety precautions during synthesis include handling under inert gas and avoiding moisture exposure due to the reactive aldehyde and conjugated systems involved.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | 1,3,3-Trimethylindoline derivative, 3,4-dihydronaphthalen-1(2H)-one | Commercially available or synthesized |
| Catalyst | Piperidine or ammonium acetate | Base catalyst for Knoevenagel condensation |
| Solvent | Ethanol, acetic acid | Reflux conditions |
| Temperature | 70-90 °C (reflux) | Promotes condensation |
| Reaction time | 4-12 hours | Monitored by TLC |
| Yield | 70-85% | Depends on purity of starting materials |
| Purification | Recrystallization, column chromatography | Ensures high purity |
| Product confirmation | NMR, HPLC, MS | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
(E)-2-((2E,4E)-4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylidene)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 341.4 g/mol. Its structure is characterized by a complex arrangement of indole and indenone moieties, which contributes to its biological activity and interaction with various targets in biological systems.
Pharmacological Applications
The compound exhibits a range of biological activities, making it a candidate for various pharmacological applications. Research indicates that it may possess anti-cancer properties due to its ability to interact with cellular pathways involved in tumor growth and proliferation. Specifically, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells in vitro .
Photophysical Applications
In addition to its pharmacological potential, this compound has been studied for its photophysical properties. It shows promise as a fluorescent probe due to its unique electronic structure, which allows for effective light absorption and emission. This characteristic is particularly useful in imaging applications and the development of biosensors .
Table 2: Photophysical Properties
| Property | Value |
|---|---|
| UV/Vis Absorption Max | 317 nm |
| Emission Characteristics | Fluorescent |
Case Study 1: Anti-Cancer Activity
A study published in Bioconjugate Chemistry explored the anti-cancer effects of derivatives based on this compound. The researchers demonstrated that specific modifications to the indole structure enhanced cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Case Study 2: Fluorescent Probes
Another investigation highlighted the use of (E)-2-((2E,4E)-4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylidene)-3,4-dihydronaphthalen-1(2H)-one as a fluorescent probe for live cell imaging. The study reported successful localization within cellular compartments using fluorescence microscopy techniques .
Mechanism of Action
The mechanism of action of (E)-2-((2E,4E)-4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylidene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound’s conjugated system allows it to participate in electron transfer processes, which can modulate the activity of enzymes or receptors. In biological systems, it may interact with proteins or nucleic acids, influencing cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Key Observations:
Structural Complexity: The target compound exhibits greater structural complexity (heavy atom count = 27) compared to the plant-derived heptatrienone (heavy atom count = 22) . Its indole-naphthalenone scaffold is distinct from the macrolide framework of lankacidin C, which is associated with antitumor activity .
Lipophilicity : The target compound’s XLogP3 value (6.1) exceeds that of the hydrazine derivative (XLogP3 ≈ 4.5, estimated), suggesting enhanced membrane permeability .
Bioactivity Gaps : Unlike lankacidin C, which has demonstrated antitumor effects, the biological properties of the target compound remain uncharacterized .
Limitations in Comparative Data
Direct comparisons are constrained by the scarcity of literature on the target compound. For instance:
- Plant-derived dienones: These lack the indole moiety critical to the target compound’s electronic properties .
Biological Activity
(E)-2-((2E,4E)-4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylidene)-3,4-dihydronaphthalen-1(2H)-one is a compound with significant potential in biological applications due to its structural characteristics and reactivity. The compound's molecular formula is C24H23NO, with a molecular weight of 341.4 g/mol. This article examines the biological activity of this compound through various studies and findings.
Chemical Structure
The compound features a complex structure that includes an indole moiety and a naphthalenone framework, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Several studies have reported that derivatives of indole and naphthalene compounds possess significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the micromolar range against breast cancer cells (MCF-7) .
- Antimicrobial Properties : Compounds containing indole structures have been noted for their antimicrobial activity. Research has demonstrated their effectiveness against a variety of pathogenic microorganisms, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Some studies indicate that indole derivatives can modulate inflammatory pathways, providing a therapeutic avenue for treating inflammatory diseases .
Antitumor Activity
A study evaluating the antiproliferative effects of various chalcone derivatives found that certain structural modifications led to enhanced activity against cancer cell lines. The most active compounds exhibited IC50 values significantly lower than those of standard treatments .
Antimicrobial Activity
Research focusing on the synthesis of hybrid heterocycles demonstrated that specific modifications in the indole structure increased antimicrobial efficacy. For example, compounds synthesized with an additional aromatic ring showed improved inhibition against Gram-positive bacteria .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor (MCF-7) | 10 | |
| Compound B | Antimicrobial | 15 | |
| Compound C | Anti-inflammatory | 20 |
The biological activities of this compound may be attributed to several mechanisms:
- Cell Cycle Arrest : Indole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : These compounds may increase ROS levels in cells, contributing to cytotoxic effects.
- Inhibition of Key Enzymes : Some studies suggest that these compounds inhibit enzymes involved in cancer cell proliferation and survival.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (E)-2-((2E,4E)-4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylidene)-3,4-dihydronaphthalen-1(2H)-one?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation , similar to methods used for structurally related enone derivatives. For example, condensation of a ketone (e.g., 3,4-dihydronaphthalen-1(2H)-one) with an aldehyde derivative (e.g., 1,3,3-trimethylindolin-2-ylidenebut-2-enal) in the presence of a base (e.g., KOH) under reflux conditions yields the target compound. Catalysts like p-toluenesulfonic acid (p-TSA) may enhance reaction efficiency, as demonstrated in analogous indole-based syntheses .
Q. How should the compound be characterized to confirm its structural integrity?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with refinement via SHELXL for precise structural determination. Complementary techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and conjugation.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- UV-Vis spectroscopy to analyze extended π-conjugation effects .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Employ recrystallization using ethanol or methanol, as these solvents are effective for polar conjugated systems. For impurities with similar polarity, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Advanced Research Questions
Q. How can computational methods predict the biological or photophysical properties of this compound?
- Methodological Answer : Perform molecular docking (e.g., using MOE or AutoDock) to assess interactions with biological targets (e.g., cancer cell proteins). For photophysical properties, density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict absorption/emission spectra and charge-transfer behavior .
Q. What experimental design considerations are critical for avoiding degradation during bioactivity assays?
- Methodological Answer : Maintain low temperatures (4°C) during bioassay preparation to minimize organic degradation (e.g., hydrolysis of conjugated enones). Use freshly prepared DMSO stock solutions and validate stability via HPLC at regular intervals .
Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results?
- Methodological Answer : Cross-validate using variable-temperature NMR to detect dynamic effects (e.g., tautomerism). For crystallographic ambiguities, refine datasets with SHELXL’s restraints (e.g., DELU, SIMU) to model disorder or thermal motion accurately .
Q. What strategies optimize reaction yields for derivatives of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
